6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Description
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, a thienyl group, and a morpholinylcarbonyl moiety
Properties
IUPAC Name |
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S.ClH/c1-3-19-16(2)36-26(24(19)27(34)32-9-11-35-12-10-32)31-25(33)21-14-23(17-5-4-8-29-15-17)30-22-7-6-18(28)13-20(21)22;/h4-8,13-15H,3,9-12H2,1-2H3,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIOCAHWFPARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine and thienyl groups, and the attachment of the morpholinylcarbonyl moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
- 6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide sulfate
Uniqueness
The uniqueness of 6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride lies in its specific structural features, such as the combination of the quinoline, pyridine, thienyl, and morpholinylcarbonyl groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
